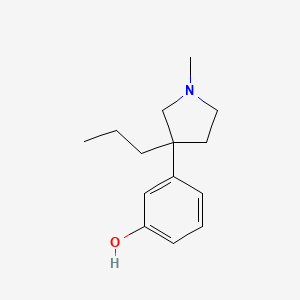
Profadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Profadol, also known as 3-(1-methyl-3-propyl-pyrrolidin-3-yl)phenol, is an opioid analgesic developed in the 1960s by Parke-Davis. It acts as a mixed agonist-antagonist of the μ-opioid receptor. The analgesic potency of this compound is comparable to that of pethidine (meperidine), but its antagonistic effect is significantly weaker .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Profadol involves several key steps:
Knoevenagel Condensation: The reaction between 3’-Methoxybutyrophenone and Ethyl cyanoacetate forms an intermediate compound.
Conjugate Addition: Cyanide is added to the intermediate.
Hydrolysis and Decarboxylation: The nitrile groups are hydrolyzed, the ester is saponified, and decarboxylation occurs to form a diacid.
Imide Formation: Treatment with methylamine results in the formation of 3-(3-Methoxyphenyl)-1-methyl-3-propylpyrrolidine-2,5-dione.
Reduction: The imide is reduced using lithium aluminium hydride.
Demethylation: The final step involves demethylation to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the outlined synthetic route with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Profadol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions, particularly involving the imide intermediate, are crucial in its synthesis.
Substitution: Substitution reactions can occur on the phenolic ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride is used for the reduction of the imide intermediate.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions.
Scientific Research Applications
Profadol has several scientific research applications:
Chemistry: It serves as a model compound for studying opioid receptor interactions and the synthesis of related analgesics.
Biology: this compound is used in research to understand the biological mechanisms of pain and analgesia.
Medicine: As an opioid analgesic, it is studied for its potential therapeutic applications in pain management.
Mechanism of Action
Profadol exerts its effects by acting as a mixed agonist-antagonist at the μ-opioid receptor. It binds to these receptors in the central nervous system, modulating pain perception. The molecular targets include the μ-opioid receptors, and the pathways involved are primarily related to the inhibition of pain signals .
Comparison with Similar Compounds
Pethidine (Meperidine): Similar analgesic potency but stronger antagonistic effects.
Tapentadol: Another opioid analgesic with a different receptor interaction profile.
Tramadol: A weaker opioid with additional serotonin and norepinephrine reuptake inhibition properties.
Uniqueness: Profadol’s unique feature is its balanced mixed agonist-antagonist activity at the μ-opioid receptor, providing effective analgesia with reduced risk of antagonistic effects compared to other opioids .
Properties
CAS No. |
13104-68-2 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(1-methyl-3-propylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h4-6,10,16H,3,7-9,11H2,1-2H3 |
InChI Key |
VFUGCQKESINERB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)C)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



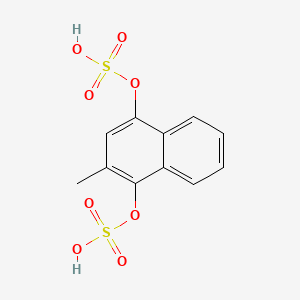
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3-octadec-9-enoyloxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10784707.png)
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784711.png)

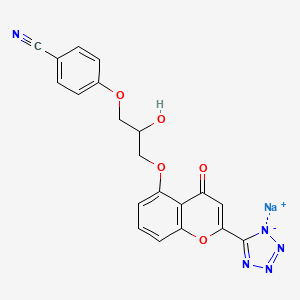

![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784750.png)
![tert-butyl N-[5-benzyl-3-hydroxy-6-[[3-methyl-1-[(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B10784756.png)

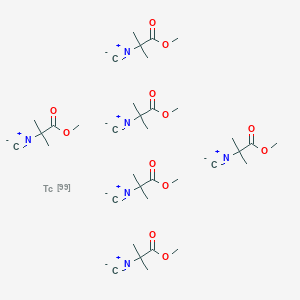
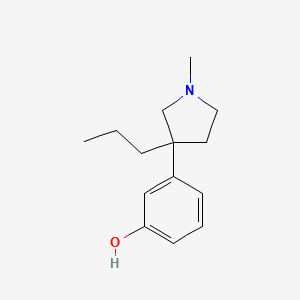
![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-YL)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784779.png)

